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molecular formula C11H12Br2O B8512579 2,4-Dibromo-6-methylphenyl 2-methylprop-2-en-1-yl ether

2,4-Dibromo-6-methylphenyl 2-methylprop-2-en-1-yl ether

Cat. No. B8512579
M. Wt: 320.02 g/mol
InChI Key: LHFHAKCQSWSXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742110B2

Procedure details

To a nitrogen flushed 100 mL round bottom flask were added 2,4-dibromo-6-methylphenyl 2-methylprop-2-en-1-yl ether (710 mg, 2.22 mmol), Pd(dppf)Cl2 (36 mg, 0.044 mmol), Et4NCl (490 mg, 2.66 mmol), KOAc (544 mg, 5.55 mmol), HCO2Na (181 mg, 2.66 mmol), DMF (20 mL) and water (1 mL). The reaction mixture was heated at 75° C. overnight. After cooling to room temperature, it was diluted with water and extracted with EtOAc/hexanes (1:3). The organic layer was dried over sodium sulfate, filtered and concentrated. The residue was purified on a silica gel column eluting with a gradient of 100% hexanes to 10% EtOAc/hexanes to give the title intermediate (110 mg, 70% purity) as light yellow liquid.
Quantity
710 mg
Type
reactant
Reaction Step One
Name
KOAc
Quantity
544 mg
Type
reactant
Reaction Step One
Quantity
181 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
490 mg
Type
catalyst
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:14])[CH2:3][O:4][C:5]1[C:10]([CH3:11])=[CH:9][C:8]([Br:12])=[CH:7][C:6]=1Br.CC([O-])=O.[K+].C(O[Na])=O.CN(C=O)C>[N+](CC)(CC)(CC)CC.[Cl-].O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Br:12][C:8]1[CH:9]=[C:10]([CH3:11])[C:5]2[O:4][CH2:3][C:2]([CH3:14])([CH3:1])[C:6]=2[CH:7]=1 |f:1.2,5.6,8.9.10.11|

Inputs

Step One
Name
Quantity
710 mg
Type
reactant
Smiles
CC(COC1=C(C=C(C=C1C)Br)Br)=C
Name
KOAc
Quantity
544 mg
Type
reactant
Smiles
CC(=O)[O-].[K+]
Name
Quantity
181 mg
Type
reactant
Smiles
C(=O)O[Na]
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
490 mg
Type
catalyst
Smiles
[N+](CC)(CC)(CC)CC.[Cl-]
Name
Quantity
36 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a nitrogen flushed 100 mL round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc/hexanes (1:3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column
WASH
Type
WASH
Details
eluting with a gradient of 100% hexanes to 10% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C2=C(C(CO2)(C)C)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 20.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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